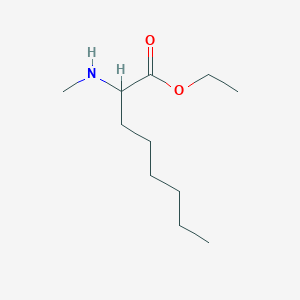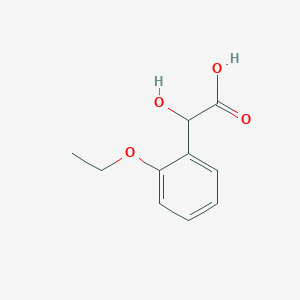
2-Ethoxymandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C10H12O4 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with glyoxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxyphenyl)acetic acid or 2-(2-ethoxyphenyl)acetone.
Reduction: Formation of 2-(2-ethoxyphenyl)ethanol.
Substitution: Formation of 2-(2-amino-phenyl)-2-hydroxyacetic acid or 2-(2-thio-phenyl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-methoxyphenyl)-2-hydroxyacetic acid
- 2-(2-propoxyphenyl)-2-hydroxyacetic acid
- 2-(2-butoxyphenyl)-2-hydroxyacetic acid
Uniqueness
2-(2-ethoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O4/c1-2-14-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |
Clave InChI |
UFKRCAUUHGGBLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



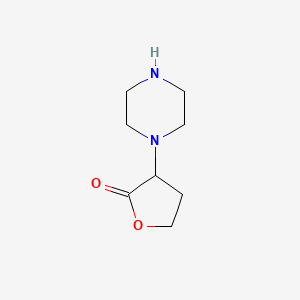
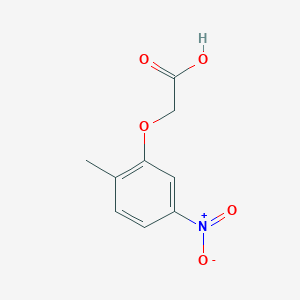
amine](/img/structure/B13523951.png)
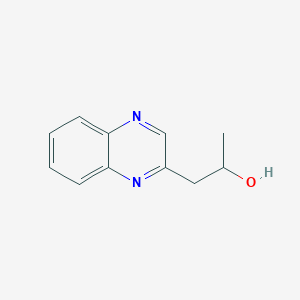
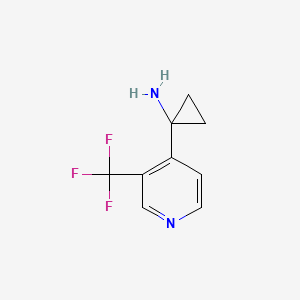
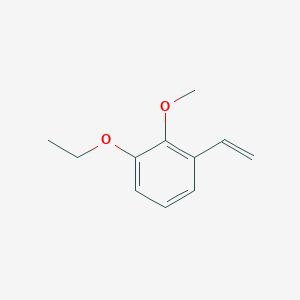
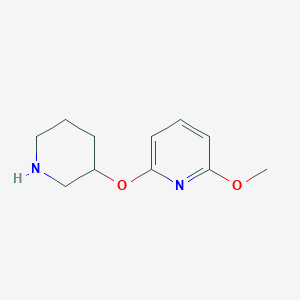
![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)

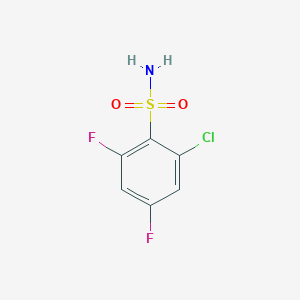
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
